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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 4-Bromoquinoline-6-carbonitrile. This molecule is a

halogenated quinoline derivative of significant interest in medicinal chemistry and materials

science, serving as a versatile building block for the synthesis of more complex molecular

architectures.

Core Chemical and Physical Properties
4-Bromoquinoline-6-carbonitrile is a solid organic compound featuring a quinoline scaffold

substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These

functional groups provide distinct sites for further chemical modification.

Table 1: General Chemical Properties
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Property Value Source

IUPAC Name
4-bromoquinoline-6-
carbonitrile

[1]

Synonyms 4-Bromo-6-cyanoquinoline [1]

CAS Number 642477-82-5 [1]

Molecular Formula C₁₀H₅BrN₂ [1]

Molecular Weight 233.06 g/mol [1]

| SMILES | N#Cc1ccc2nccc(Br)c2c1 | |

Table 2: Physical Properties

Property Value Source

Appearance
White to off-white solid
(predicted)

Melting Point

Data not available. For

reference, the related

compound Methyl 4-

bromoquinoline-6-carboxylate

has a melting point of 145-150

°C.

Boiling Point Data not available

| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile

shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in

dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic

solvents like toluene. | |

Synthesis and Experimental Protocols
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The synthesis of 4-Bromoquinoline-6-carbonitrile can be achieved through several

established synthetic routes for quinoline derivatives. A common and effective strategy is the

Gould-Jacobs reaction, followed by functional group manipulations.[2][3][4]

Protocol 1: Synthesis via Gould-Jacobs Reaction
This multi-step synthesis begins with the construction of the quinoline core from an

appropriately substituted aniline.

Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)

Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a

round-bottom flask.

Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.

Cool the mixture to afford the crude intermediate, diethyl 2-(((4-

cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.

Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl

ether.

Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal

cyclization.[5]

Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-

carbonitrile, to precipitate.

Collect the solid by filtration and wash with a non-polar solvent like hexane.[6]

Step 3: Bromination to 4-Bromoquinoline-6-carbonitrile

Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-

dimethylformamide (DMF).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Gould_Jacobs_Quinolone_Synthesis.pdf
https://www.mdpi.com/1420-3049/30/1/163
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Gould_Jacobs_Cyclization_for_Quinolone_Synthesis.pdf
https://www.guidechem.com/question/what-is-the-synthesis-of-4-bro-id118877.html
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide

(POBr₃) (1.1 eq), dropwise at room temperature.[7]

Stir the reaction mixture for 1-2 hours.

Carefully quench the reaction by pouring it onto crushed ice.

Neutralize the solution with a base (e.g., saturated sodium bicarbonate).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-Bromoquinoline-
6-carbonitrile.
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Caption: Synthetic pathway for 4-Bromoquinoline-6-carbonitrile via the Gould-Jacobs

reaction.

Structural Characterization and Analytical Protocols
The identity and purity of 4-Bromoquinoline-6-carbonitrile are confirmed using standard

analytical techniques.
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Protocol 2: NMR Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher

spectrometer. The expected spectrum would show signals in the aromatic region (typically

7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.

¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. Expected

signals would include those for the aromatic carbons, the quaternary carbon attached to the

bromine, and the nitrile carbon (typically 115-120 ppm).[9]

Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

methanol or acetonitrile.

Analysis: Use Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum

should show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance

of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of

nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.
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Caption: Workflow for the structural validation of 4-Bromoquinoline-6-carbonitrile.

Chemical Reactivity and Stability
The bifunctional nature of 4-Bromoquinoline-6-carbonitrile makes it a versatile synthetic

intermediate.

Reactivity at the Bromine Atom: The C4-bromo substituent is susceptible to various

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse

functional groups at this position.[10]

Reactivity of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or

amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide

range of derivatives.[11]
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Stability: Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under

strong acidic conditions and heat, the nitrile group of 4-Bromoquinoline-6-carbonitrile
could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-

bromoquinoline-6-carboxylic acid.

Protocol 4: Forced Degradation Study (Acid Hydrolysis)
This protocol assesses the stability of the compound under acidic stress.[12][13][14]

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic

solvent like acetonitrile.

Stress Condition: Dilute the stock solution with an equal volume of 1N HCl to achieve a final

concentration of ~0.5 mg/mL.

Incubation: Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at

various time points (e.g., 2, 4, 8, 24 hours).

Analysis: Quench the reaction by neutralizing the aliquots. Analyze the samples by a

validated stability-indicating method, such as HPLC, to monitor the decrease of the parent

compound and the formation of degradation products.

Potential Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous therapeutic agents.[15][16][17][18] Bromo- and cyano-substituted quinolines, in

particular, have drawn significant attention for their potential as anticancer agents.[19][20]

Anticancer Activity: Various substituted quinoline derivatives have demonstrated significant

antiproliferative activity against a range of cancer cell lines.[19] The biological activity is often

attributed to mechanisms such as the induction of apoptosis.[19]

Scaffold for Drug Development: Due to its dual reactive sites, 4-Bromoquinoline-6-
carbonitrile serves as an excellent starting point for the combinatorial synthesis of libraries

of novel compounds for high-throughput screening in drug discovery programs.[11] The

bromo and cyano functionalities are key pharmacophoric elements found in many bioactive

molecules.[20]
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Caption: Logical workflow for the use of 4-Bromoquinoline-6-carbonitrile in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1339123?utm_src=pdf-body-img
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/product/b1339123?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. americanelements.com [americanelements.com]

2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

3. benchchem.com [benchchem.com]

4. mdpi.com [mdpi.com]

5. benchchem.com [benchchem.com]

6. Page loading... [guidechem.com]

7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

8. benchchem.com [benchchem.com]

9. chemistry.stackexchange.com [chemistry.stackexchange.com]

10. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0
[evitachem.com]

11. benchchem.com [benchchem.com]

12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

13. ijrpp.com [ijrpp.com]

14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline
[pharmaguideline.com]

15. researchgate.net [researchgate.net]

16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

17. benthamscience.com [benthamscience.com]

18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an
overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

19. Biological evaluation of some quinoline derivatives with different functional groups as
anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

20. mdpi.com [mdpi.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromoquinoline-6-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://americanelements.com/642477-82-5-4-bromoquinoline-6-carbonitrile
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Gould_Jacobs_Quinolone_Synthesis.pdf
https://www.mdpi.com/1420-3049/30/1/163
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Gould_Jacobs_Cyclization_for_Quinolone_Synthesis.pdf
https://www.guidechem.com/question/what-is-the-synthesis-of-4-bro-id118877.html
https://www.chemicalbook.com/synthesis/4-bromoquinoline.htm
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://chemistry.stackexchange.com/questions/157969/elucidating-an-unknown-compound-using-1h-and-13c-nmr-spectral-data
https://www.evitachem.com/product/evt-1661004
https://www.evitachem.com/product/evt-1661004
https://www.benchchem.com/pdf/Synthesis_of_6_Bromoisoquinoline_1_carbonitrile_A_Technical_Guide.pdf
https://medcraveonline.com/JAPLR/forced-degradation-studies.html
https://ijrpp.com/ijrpp/article/download/365/371/
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html
https://www.researchgate.net/figure/General-scheme-of-the-Gould-Jacobs-quinoline-synthesis_fig10_341828816
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.benthamscience.com/article/31014
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00534e
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00534e
https://pubmed.ncbi.nlm.nih.gov/30431695/
https://pubmed.ncbi.nlm.nih.gov/30431695/
https://www.mdpi.com/1420-3049/26/7/2066
https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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